molecular formula C16H17N3O B2992099 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol CAS No. 521298-38-4

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol

Cat. No.: B2992099
CAS No.: 521298-38-4
M. Wt: 267.332
InChI Key: OXNILARKPYRXRP-UHFFFAOYSA-N
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Description

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol is a chemical compound with the molecular formula C16H17N3O It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol typically involves the reaction of 5-amino-2-benzylbenzimidazole with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol
  • 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol
  • 2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol

Uniqueness

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its interactions with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-amino-2-benzylbenzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-13-6-7-15-14(11-13)18-16(19(15)8-9-20)10-12-4-2-1-3-5-12/h1-7,11,20H,8-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNILARKPYRXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2CCO)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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